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Compound of Interest

Compound Name: Hexyl beta-D-maltoside

Cat. No.: B13383559

Get Quote

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic:

Aggregation Suppression & Refolding Strategies[1][2]

Technical Deep Dive: The "High-CMC" Advantage
Why Hexyl

-D-Maltoside (OM-6)? Hexyl

-D-maltoside (C6-maltoside) is a non-ionic detergent often misunderstood because of its short
alkyl chain.[1][2] Unlike its popular cousin Dodecyl maltoside (DDM), which is a "structural"
detergent used to simulate lipid bilayers, OM-6 is primarily a kinetic stabilizer.[1][2]

The Critical Parameter: CMC
The defining characteristic of OM-6 is its extremely high Critical Micelle Concentration (CMC).

[2]
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Property
Hexyl

-D-Maltoside (C6)

Dodecyl

-D-Maltoside
(C12/DDM)

Impact on
Experiment

CMC (H2O) ~210 mM (9.0%) ~0.17 mM (0.009%)

Crucial: At standard

usage (1-2%), OM-6

exists as monomers,

not micelles.[1][2]

Dialyzability Rapid Very Slow

OM-6 can be easily

removed via dialysis;

DDM cannot.[1][2]

Mechanism Hydrophobic Shielding Micellar Encapsulation

OM-6 binds

hydrophobic patches

without stripping

structural lipids.[1][2]

Primary Use
Refolding /

Crystallization
Membrane Extraction

Use OM-6 to prevent

aggregation during

buffer exchanges.[1]

[2]

Expert Insight:

"Many researchers fail because they treat OM-6 like DDM.[1][2] With a CMC of ~210 mM, you

are almost always working with monomeric detergent in your buffer.[2] This is a feature, not a

bug. The monomers bind transiently to hydrophobic patches on your protein, preventing them

from sticking to neighbors (aggregation) without locking the protein into a rigid micelle."
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The following diagram illustrates how OM-6 functions differently from standard detergents

during protein refolding or stabilization.
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Figure 1: Mechanism of Action. Unlike micelle-forming detergents, OM-6 monomers transiently

shield hydrophobic regions, allowing the protein to fold natively rather than aggregate.[1]

Troubleshooting Guide
Scenario A: Protein Precipitates During Refolding
Symptom: You dilute your denatured protein (from Urea/GuHCl) into a refolding buffer

containing OM-6, and it turns cloudy immediately.[1][2]

Root Cause 1: Insufficient Detergent Molarity.[1][2]

Logic: Because OM-6 does not form micelles at low concentrations, you need a high molar

ratio of Detergent:Protein to cover all hydrophobic patches.[2]

Fix: Increase OM-6 concentration to 1% - 3% (w/v). Remember, the CMC is ~9%, so you

are still safely below micelle formation, avoiding "detergent trapping."

Root Cause 2: Ionic Strength Mismatch.

Logic: Alkyl maltosides are non-ionic.[2][3][4] If your protein relies on salt bridges for

stability, the detergent won't replace that requirement.

Fix: Ensure your buffer contains at least 150mM NaCl or L-Arginine (0.4M) as a co-solute.

[1][2]

Scenario B: Loss of Activity After Dialysis
Symptom: The protein was stable in the OM-6 buffer, but precipitated or lost activity after

dialyzing the detergent away.

Root Cause: Premature Removal.[1][2]

Logic: OM-6 has a low molecular weight (~426 Da) and high CMC, meaning it passes

through dialysis membranes extremely fast.[1][2] If it leaves before the protein has fully

adopted its native, hydrophilic conformation, the protein will aggregate.
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Fix: Use Stepwise Dialysis.[2] Do not dialyze directly into detergent-free buffer.[1][2]

Dialyze against buffer with 0.5% OM-6.

Dialyze against buffer with 0.1% OM-6.

Final dialysis against detergent-free buffer.[1][2]

Validated Protocols
Protocol 1: Refolding of Inclusion Bodies
This protocol utilizes the high-CMC property of OM-6 to prevent aggregation during the critical

"dilution" phase.

Materials:

Denatured Protein (in 8M Urea or 6M GuHCl).[1][2]

Refolding Buffer: 50mM Tris-HCl pH 7.5, 150mM NaCl, 2mM DTT, 0.5% - 2.0% (w/v) Hexyl

-D-maltoside.

Workflow:

Calculate Ratio: Ensure the final protein concentration will be < 0.5 mg/mL. High protein

concentration promotes aggregation exponentially.[2]

Rapid Dilution:

Place Refolding Buffer in a beaker with a magnetic stir bar stirring rapidly (create a vortex).

[1][2]

Add the denatured protein dropwise directly into the vortex.

Why: This instantly disperses the protein, allowing OM-6 monomers to bind hydrophobic

patches before protein-protein contact can occur.[2]

Incubation: Incubate at 4°C for 12–24 hours.
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Removal (Optional): If downstream application is sensitive to detergent, perform dialysis (see

Troubleshooting Scenario B).[1][2]

Protocol 2: Detergent Exchange for Crystallization
Replacing a "messy" detergent (like Triton X-100) with OM-6 to improve crystal lattice

formation.[1][2]

Bind: Bind protein to affinity resin (e.g., Ni-NTA).[1][2]

Wash: Wash with 10 CV (Column Volumes) of buffer containing the original detergent to

remove contaminants.[2]

Exchange: Wash with 20 CV of buffer containing 0.2% Hexyl

-D-maltoside.

Note: Since 0.2% is far below the CMC (~9%), you are washing with monomers.[2] This

effectively strips away the lipid/detergent micelle belt and replaces it with a thinner, less

obstructive layer of OM-6.

Elute: Elute in buffer containing 0.2% OM-6.

Frequently Asked Questions (FAQs)
Q: Can I use Hexyl maltoside to extract membrane proteins from cells? A:Generally, No.

Because the CMC is ~210 mM, you would need a concentration of nearly 10% (w/v) just to

form the micelles required to solubilize a lipid bilayer. This is cost-prohibitive and viscous.[1][2]

Use DDM (C12) or LMNG for extraction, then exchange into Hexyl maltoside for crystallization

or stabilization if needed.[1][2]

Q: Does OM-6 interfere with UV absorbance (A280)? A:Minimal interference. Unlike Triton or

NP-40, alkyl maltosides do not have an aromatic ring.[1][2] They are optically clear at 280nm.

[2] However, always blank your spectrophotometer with the exact buffer containing the

detergent.

Q: How do I calculate the exact amount of OM-6 needed? A: Start with a Weight:Weight ratio.

[2] A good starting point is 3:1 (Detergent:Protein).[1][2]
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Example: If your protein is at 1 mg/mL, add 3 mg/mL (0.3%) OM-6.[1][2]

If precipitation persists, increase to 10:1.[2]

Decision Tree: Detergent Selection

Start: Protein Aggregation Issue

Is it a Membrane Protein?

Are you extracting from cell?

Yes

Is it an Inclusion Body / Refolding?

No (Soluble)

Use DDM (C12) or LMNG
(Low CMC required)

Yes

Is the goal Crystallization?

No (Already Solubilized)

Use Hexyl-Maltoside (OM-6)
(High CMC allows monomer binding)

Yes (Prevent Aggregation)

Yes (Reduce Micelle Size)

Click to download full resolution via product page

Figure 2: Selection Logic.[1][2] Choose OM-6 when the goal is refolding or reducing micelle

size, not for primary membrane extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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